molecular formula C17H25NO3S B2867135 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide CAS No. 898424-92-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide

Cat. No. B2867135
CAS RN: 898424-92-5
M. Wt: 323.45
InChI Key: UNNJGNCFQLYHTD-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide, also known as DMTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT belongs to the class of compounds known as benzamides and is a derivative of the well-known drug, lidocaine.

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

This compound has been characterized as a potent activator of GIRK channels, which are integral to modulating cellular excitability. GIRK channel activators like this compound are being researched for their potential therapeutic applications in treating conditions related to pain perception, epilepsy, reward/addiction, and anxiety .

Drug Discovery

Due to its ability to interact with GIRK channels, this compound is a valuable tool in the discovery of new drugs. It serves as a lead compound for the development of novel therapeutics targeting neurological disorders and diseases where GIRK channels play a significant role .

Material Synthesis

The unique chemical structure of this compound makes it suitable for synthesizing advanced materials. Its reactivity and stability under various conditions are beneficial for creating polymers and composites with specific properties for industrial applications.

Catalysis

Researchers are exploring the use of this compound in catalytic processes. Its potential to act as a catalyst could lead to more efficient chemical reactions, which is crucial in the production of pharmaceuticals and fine chemicals.

Biochemical Process Studies

The compound’s structure allows it to be used as a molecular probe to study biochemical processes. It can help in understanding the interaction between different biological molecules and the mechanisms of various cellular pathways.

Advanced Material Development

Its potential for creating advanced materials is not limited to synthesis alone. This compound could be used to improve the properties of existing materials, making them more durable, flexible, or conductive.

Pharmacokinetics and Metabolism Studies

The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays. These studies are essential for understanding the metabolic stability and the pharmacokinetic profile of new drug candidates .

Therapeutic Agent Research

As a selective GIRK1/2 activator with improved metabolic stability, this compound is a promising candidate for developing therapeutic agents. It could lead to the creation of drugs with fewer side effects and better efficacy .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-12(2)10-18(16-7-8-22(20,21)11-16)17(19)15-6-5-13(3)14(4)9-15/h5-6,9,12,16H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNJGNCFQLYHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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